6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-Oxo-5-azaspiro[34]octane-2-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-6-1-2-8(9-6)3-5(4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
CFNNIVQLDNMREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1=O |
Origin of Product |
United States |
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